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molecular formula C12H16ClFN2O B8272993 3-Chloro-2-fluoro-5-morpholin-4-ylmethyl-benzylamine

3-Chloro-2-fluoro-5-morpholin-4-ylmethyl-benzylamine

Cat. No. B8272993
M. Wt: 258.72 g/mol
InChI Key: AJFSLICBWWWKFY-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

was prepared according to Scheme C2 (step D) from (3-chloro-2-fluoro-5-morpholin-4-ylmethyl-benzyl)-carbamic acid tert-butyl ester (231 mg, 0.64 mmol) and 4N HCl in dioxane. MS (LC-MS): 259.0 [M]+.
Name
(3-chloro-2-fluoro-5-morpholin-4-ylmethyl-benzyl)-carbamic acid tert-butyl ester
Quantity
231 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[C:13]([CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:12]=[C:11]([Cl:22])[C:10]=1[F:23])(C)(C)C.Cl>O1CCOCC1>[Cl:22][C:11]1[C:10]([F:23])=[C:9]([CH:14]=[C:13]([CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:12]=1)[CH2:8][NH2:7]

Inputs

Step One
Name
(3-chloro-2-fluoro-5-morpholin-4-ylmethyl-benzyl)-carbamic acid tert-butyl ester
Quantity
231 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=C(C(=CC(=C1)CN1CCOCC1)Cl)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(CN)C=C(C1)CN1CCOCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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